DL-Cystine-d6

Übersicht

Beschreibung

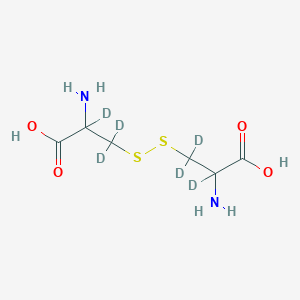

DL-Cystine-d6 is a useful research compound. Its molecular formula is C6H12N2O4S2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

DL-Cystine-d6 plays a crucial role in biochemical reactions, particularly in the formation and maintenance of disulfide bonds in proteins. It interacts with various enzymes and proteins, including cystine reductase and glutathione peroxidase. These interactions are essential for maintaining cellular redox balance and protein structure. The deuterium labeling of this compound allows researchers to trace its incorporation into proteins and other biomolecules, providing insights into its metabolic fate and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It is involved in the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress. By participating in the cystine/glutamate antiporter system, this compound helps regulate intracellular cystine levels, impacting cell survival and proliferation. Studies have shown that this compound can modulate the activity of signaling pathways such as the mTOR and NF-κB pathways, which are crucial for cell growth and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form disulfide bonds with cysteine residues in proteins, influencing their structure and function. Additionally, this compound can act as a substrate for enzymes like cystine reductase, which reduces it to cysteine. This reduction is vital for maintaining the cellular redox state and supporting various metabolic processes. The deuterium labeling allows for detailed studies of these interactions, providing a deeper understanding of the molecular mechanisms involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining redox balance and supporting antioxidant defenses. These temporal effects are crucial for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound supports normal cellular functions and antioxidant defenses. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies in animal models have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxicity. Understanding these dosage effects is essential for determining safe and effective levels for research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of glutathione and the transsulfuration pathway. It interacts with enzymes such as cystathionine β-synthase and γ-glutamylcysteine synthetase, which are crucial for cysteine and glutathione metabolism. These interactions help regulate cellular redox balance and support various metabolic processes. The deuterium labeling of this compound allows researchers to trace its metabolic fate and understand its role in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The cystine/glutamate antiporter system plays a significant role in its uptake and distribution. This system helps maintain intracellular cystine levels and supports various cellular functions. Additionally, this compound can bind to proteins such as albumin, which facilitates its transport in the bloodstream and distribution to different tissues .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytosol and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. In the cytosol, this compound participates in redox reactions and supports antioxidant defenses. In the mitochondria, it plays a role in maintaining mitochondrial function and supporting energy production. Understanding the subcellular localization of this compound is crucial for elucidating its specific roles in cellular processes .

Biologische Aktivität

DL-Cystine-d6 is a deuterated form of cystine, an amino acid that plays a crucial role in various biological processes, particularly in protein synthesis and cellular metabolism. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound is chemically characterized as C6H12N2O4S2, featuring two cysteine residues linked by a disulfide bond. The deuteration of cystine enhances its stability and allows for more precise tracking in metabolic studies due to the distinct mass of deuterium compared to hydrogen.

- Antioxidant Activity : this compound exhibits antioxidant properties by participating in redox reactions that mitigate oxidative stress in cells. This is particularly important in conditions where reactive oxygen species (ROS) are elevated.

- Protein Synthesis : As a building block for proteins, this compound contributes to the synthesis of various proteins that are essential for cellular function and repair mechanisms.

- Regulation of Cellular Signaling : Cystine and its derivatives play a role in signaling pathways, influencing processes such as apoptosis and cell proliferation.

In Vivo Studies

Research has demonstrated that dietary supplementation with this compound can significantly affect metabolic pathways in animal models. For instance, studies involving cystinotic mice showed that the administration of this compound led to improved renal function and reduced cystine accumulation in the kidneys, suggesting a protective effect against cystinosis-related damage .

In Vitro Studies

In vitro experiments have indicated that this compound can enhance cell viability under oxidative stress conditions. Cell lines treated with this compound showed increased resistance to apoptosis induced by oxidative agents, highlighting its potential as a therapeutic agent in oxidative stress-related diseases .

Case Studies

- Cystinosis Treatment : A study involving patients with cystinosis revealed that supplementation with this compound improved cystine levels in leukocytes and reduced renal complications. The study emphasized the importance of maintaining adequate levels of cysteine and cystine for cellular health .

- Cancer Research : In cancer cell lines, this compound was shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, suggesting its potential use as an adjunct therapy in cancer treatment .

Data Tables

Wissenschaftliche Forschungsanwendungen

Metabolic Research

DL-Cystine-d6 is extensively used in metabolic research to trace metabolic pathways and quantify amino acid metabolism. Its stable isotopic nature allows for precise tracking in biological systems.

Case Study: Cystinuria Research

A study focused on cystinuria—a genetic disorder affecting cystine metabolism—utilized this compound to accurately quantify urinary cystine levels. The researchers developed a method for 24-hour urine collection that improved the accuracy of cystine quantification, which is critical for monitoring patients on cystine-binding thiol drugs . This application highlights the importance of this compound in clinical settings.

Pharmacokinetics

In pharmacokinetic studies, this compound is employed to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs. The isotopic labeling aids in distinguishing the compound from endogenous cystine during mass spectrometry analysis.

Table 1: Pharmacokinetic Studies Using this compound

Drug Development and Screening

This compound plays a crucial role in drug development, particularly in the design of drugs targeting metabolic pathways involving cysteine and cystine. Its use in high-throughput screening assays allows researchers to identify potential therapeutic agents efficiently.

Case Study: Drug Interaction Studies

In a series of experiments aimed at understanding drug interactions within metabolic pathways, researchers utilized this compound to elucidate how various compounds influenced cysteine metabolism. This approach provided insights into potential side effects and interactions of new drugs .

Therapeutic Applications

The compound has implications in developing therapies for conditions related to cysteine metabolism, such as certain types of kidney stones and metabolic disorders.

Table 2: Therapeutic Applications of this compound

Advanced Analytical Techniques

This compound is also utilized in advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques benefit from the compound's stable isotopic labeling, allowing for enhanced sensitivity and specificity in detecting metabolic changes.

Case Study: Mass Spectrometry Analysis

Researchers employed mass spectrometry with this compound to analyze complex biological samples, achieving significant improvements in detection limits for cysteine-related metabolites. This advancement is crucial for both basic research and clinical diagnostics .

Eigenschaften

IUPAC Name |

2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-UFSLNRCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C(=O)O)N)SSC([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.